6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazines, and oxadiazoles. The reaction conditions may involve:
Condensation reactions: Using aldehydes and hydrazines to form hydrazones.
Cyclization reactions: Forming the pyridazinone ring through intramolecular cyclization.
Functional group modifications: Introducing the oxadiazole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Receptor modulators: Interaction with biological receptors to modulate their activity.
Medicine
Drug development: Potential lead compounds for the development of new pharmaceuticals.
Therapeutic agents: Investigated for their potential therapeutic effects in various diseases.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Signaling pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinones: Compounds with similar core structures but different substituents.
Oxadiazoles: Compounds with the oxadiazole moiety but different attached groups.
Uniqueness
6-(3,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-16(12-15(14)2)18-10-11-21(27)26(24-18)13-20-23-22(25-29-20)17-6-4-5-7-19(17)28-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVEFHBRPXXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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